m-Tert-butylphenyl acetate
Description
m-Tert-butylphenyl acetate (meta-tert-butylphenyl acetate) is an organic compound characterized by a phenyl ring substituted with a tert-butyl group at the meta position and an acetate ester functional group. The compound’s tert-butyl group enhances steric hindrance, influencing its binding properties with host molecules like cyclodextrins .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(3-tert-butylphenyl) acetate |
InChI |
InChI=1S/C12H16O2/c1-9(13)14-11-7-5-6-10(8-11)12(2,3)4/h5-8H,1-4H3 |
InChI Key |
QWAPRPBICJAUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(C)(C)C |
Synonyms |
m-tert-butylphenyl acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Binding Affinity with Cyclodextrins
m-Tert-butylphenyl acetate’s interaction with β-cyclodextrin (β-CD) is highly solvent-dependent. In aqueous solutions, it exhibits strong binding (KB = 10⁴ M⁻¹ at 0% DMSO), but this affinity diminishes drastically in polar aprotic solvents like DMSO (KB = 67 M⁻¹ at 99% DMSO) . This contrasts with:
Table 1: Solvent Effects on Binding Constants (K_B, M⁻¹)
| Compound | 0% DMSO | 50% DMSO | 99% DMSO |
|---|---|---|---|
| This compound | 10⁴ | 500 | 67 |
| Carbozole | 10⁵ | 5×10⁴ | 2×10⁴ |
| p-Nitrophenol | 10³ | 8×10² | 7×10² |
Structural and Functional Analogues in Fragrance Chemistry
3-(m-tert-Butylphenyl)-2-methylpropionaldehyde (m-BMHCA)
- Regulatory Status : IFRA restricts m-BMHCA to 0.1–3.5% in cosmetic products due to sensitization risks .
- Key Difference : Unlike this compound, m-BMHCA is an aldehyde, making it more reactive and prone to oxidation.
[4-(4-tert-Butylbenzoyl)phenyl] Acetate
- Regulatory Data : Classified as a 100% pure substance under safety protocols, with stringent handling requirements .
- Structural Contrast : The para-substituted benzoyl group increases hydrophobicity compared to the meta-substituted acetate in this compound.
tert-Butyl Acetate
Table 2: Functional Group Impact on Properties
| Compound | Functional Group | Boiling Point (°C) | Reactivity |
|---|---|---|---|
| This compound | Aromatic acetate | ~250 (estimated) | Moderate |
| m-BMHCA | Aldehyde | ~200 | High |
| tert-Butyl acetate | Aliphatic acetate | 98 | Low |
Q & A
Q. What are the recommended analytical methods for characterizing m-Tert-butylphenyl acetate in synthetic mixtures?
To ensure structural fidelity and purity, researchers should employ:
- NMR spectroscopy (¹H and ¹³C) to confirm the tert-butylphenyl and acetate moieties, with comparison to reference spectra of structurally similar compounds like ethyl acetate .
- GC-MS or HPLC-MS for quantitative analysis, leveraging protocols developed for acetates such as hydrocortisone acetate (e.g., reverse-phase HPLC with UV detection at 240–260 nm) .
- FT-IR spectroscopy to identify ester carbonyl stretches (~1740 cm⁻¹) and tert-butyl C-H vibrations, using methodologies validated for tert-butyl acetate .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Stability studies should include:
- Thermal stability tests using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), following protocols for tert-butyl acetate (decomposition thresholds >150°C) .
- Hydrolytic stability assays in acidic/basic media (e.g., pH 2–12) with kinetic monitoring via HPLC, analogous to ethyl acetate degradation studies .
- Photostability evaluation under UV-Vis light, referencing IFRA guidelines for light-sensitive fragrance aldehydes like m-BMHCA .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound?
Contradictions often arise from interspecies variability or assay conditions. Mitigation approaches include:
- Comparative in vitro metabolism studies using liver microsomes from multiple species (e.g., human, rat), as done for cholesteryl acetate .
- Isotopic labeling (e.g., ¹⁴C-acetate) to trace metabolic fate, coupled with LC-MS/MS for metabolite identification .
- Computational modeling (e.g., QSAR) to predict esterase interactions, informed by ethyl acetate hydrolysis data .
Q. How can researchers design experiments to investigate this compound’s role in lipid membrane interactions?
Key methodologies include:
- Langmuir monolayer studies to measure changes in membrane pressure-area isotherms, using protocols for cholesteryl acetate .
- Fluorescence anisotropy with labeled phospholipids to assess membrane fluidity alterations.
- Molecular dynamics simulations parameterized with thermodynamic data from tert-butyl acetate .
Q. What are the best practices for synthesizing this compound with high enantiomeric purity?
Optimization strategies involve:
- Chiral catalyst screening (e.g., lipases or metal-organic frameworks), referencing esterification methods for tert-butyl esters .
- Dynamic kinetic resolution under mild conditions to prevent racemization, as applied to acetate derivatives in pharmaceutical synthesis .
- Continuous-flow reactors to enhance reaction control, a technique validated for volatile acetates like ethyl acetate .
Data Interpretation & Experimental Design
Q. How should researchers address discrepancies in toxicity data for this compound?
- Dose-response reevaluation : Ensure studies use comparable concentrations (e.g., IFRA’s QRA2 framework for fragrance aldehydes like m-BMHCA) .
- Cell-line specificity testing : Compare results across primary and immortalized cells, as done for hydrocortisone acetate .
- Omics integration : Use transcriptomics/proteomics to identify off-target effects not captured in traditional assays.
Q. What statistical frameworks are suitable for analyzing dose-dependent effects in this compound exposure studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
